molecular formula C24H20O5 B4798179 methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B4798179
M. Wt: 388.4 g/mol
InChI Key: VNFQRVQTMWJPPK-UHFFFAOYSA-N
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Description

Methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of alcohols or reduced chromen-2-one derivatives

    Substitution: Formation of amides or thioesters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthylmethoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-15-20-10-9-19(12-22(20)29-24(26)21(15)13-23(25)27-2)28-14-16-7-8-17-5-3-4-6-18(17)11-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFQRVQTMWJPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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